Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine

stereochemistry chiral synthesis medicinal chemistry

Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine (CAS 1228029-72-8; molecular formula C₁₄H₂₀N₂; MW 216.32 g/mol) is a racemic bicyclic diamine belonging to the octahydrocyclopenta[c]pyrrole class. It features a cis-fused [3.3.0] ring system with a defined (3aR,6aS) relative stereochemistry at the ring junction.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B8052356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC(C2C1CN(C2)CC3=CC=CC=C3)N
InChIInChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12-,13+,14?/m1/s1
InChIKeyAZKBNPLDOBTBBR-AMIUJLCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine: Core Scaffold Identity and Procurement Context


Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine (CAS 1228029-72-8; molecular formula C₁₄H₂₀N₂; MW 216.32 g/mol) is a racemic bicyclic diamine belonging to the octahydrocyclopenta[c]pyrrole class. It features a cis-fused [3.3.0] ring system with a defined (3aR,6aS) relative stereochemistry at the ring junction [1]. The compound bears a free primary amine at the C4 position and an N-benzyl substituent on the pyrrolidine nitrogen. Its scaffold is represented across multiple therapeutic patent families, including calcium channel blockers [2], NR2B negative allosteric modulators [3], and GlyT1 inhibitors [4], positioning it as a versatile synthetic intermediate for medicinal chemistry programs.

Why Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine Cannot Be Interchanged with Stereochemically Undefined or Des-benzyl Analogs


This compound is not interchangeable with its more common, stereochemically undefined analog (CAS 186201-60-5, 0 defined stereocenters) or with the des-benzyl parent scaffold (CAS 952480-22-7). The (3aR,6aS) relative configuration dictates the cis ring junction geometry, directly controlling the spatial orientation of the C4 amine vector—a parameter that is critical for downstream diastereoselective transformations and receptor-ligand binding geometry . The N-benzyl group serves as both a synthetic protecting group (cleavable via hydrogenolysis) and a lipophilic pharmacophoric element that modulates physicochemical properties: XLogP3 = 1.7 and ACD/LogD (pH 7.4) = −1.51 for the target compound [1], versus the substantially more hydrophilic des-benzyl scaffold (MW 126.20, C₇H₁₄N₂) . Substituting with undefined-stereochemistry material introduces uncontrolled stereochemical heterogeneity at C4, compromising reproducibility in both synthetic and biological applications.

Quantitative Differentiation Evidence for Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine vs. Closest Analogs


Stereochemical Definition: Ring Junction Configuration vs. Undefined Analog (CAS 186201-60-5)

The target compound (CAS 1228029-72-8) bears 2 of 3 possible stereocenters fully defined at the (3aR,6aS) ring junction, with the C4 amine stereochemistry unspecified (racemic). In contrast, the widely listed analog CAS 186201-60-5 (2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine) carries 0 of 3 defined stereocenters . This means CAS 186201-60-5 may contain uncontrolled mixtures of cis and trans ring junction diastereomers. For applications requiring defined ring geometry—such as the N-acylated calcium channel blockers in US 8,129,417 where the (3aS,4R,6aR) or (3aR,4S,6aS) configuration is explicitly required [1]—use of the undefined analog introduces diastereomeric impurity that can confound both synthesis and biological assay interpretation.

stereochemistry chiral synthesis medicinal chemistry

Physicochemical Profile Differentiation: Lipophilicity and CNS Drug-Likeness vs. Des-benzyl Parent Scaffold

The N-benzyl substituent confers a substantial increase in lipophilicity and molecular weight relative to the unsubstituted octahydrocyclopenta[c]pyrrol-4-amine scaffold. The target compound has XLogP3 = 1.7 and ACD/LogP = 1.65, with MW 216.32 g/mol and zero Rule-of-5 violations [1]. The des-benzyl parent (CAS 952480-22-7, C₇H₁₄N₂, MW 126.20) is significantly more polar . The ACD/LogD (pH 7.4) of −1.51 for the target indicates a balanced distribution between ionized and neutral species at physiological pH, which is relevant for CNS exposure optimization. Class-level evidence from the octahydro-cyclopenta[c]pyrrole GlyT1 inhibitor series shows that N-substitution pattern is a key determinant of both in vitro potency and in vivo CSF glycine elevation [2].

physicochemical properties CNS drug design Lipinski rules

Free C4 Primary Amine: Versatile Synthetic Handle vs. Pre-derivatized Patent Analogs

The target compound contains a free primary amine at the C4 position, in contrast to the N-acylated, N-sulfonylated, or N-alkylated analogs exemplified in the calcium channel blocker patent US 8,129,417 [1]. In that patent, over 170 exemplified compounds are N-substituted derivatives of the octahydrocyclopenta[c]pyrrol-4-amine core, with the C4 amine derivatized as amides, sulfonamides, or ureas. The free amine in the target compound enables direct access to any of these derivative classes via acylation, sulfonylation, reductive amination, or urea formation, whereas pre-derivatized analogs lock the user into a single chemotype. Patent WO2015048507A1 (NR2B modulators) similarly employs N-substituted octahydro-cyclopenta[c]pyrrole derivatives where the pyrrolidine nitrogen substitution pattern is critical for NR2B selectivity [2].

synthetic intermediate derivatization medicinal chemistry

Multi-Target Scaffope: Evidence Across Four Independent Therapeutic Patent Families

The octahydrocyclopenta[c]pyrrol-4-amine scaffold, of which the target compound is the N-benzyl-protected form, appears as the core structure in at least four distinct therapeutic patent families targeting unrelated proteins: (a) N-type calcium channel blockers (US 8,129,417, Abbott, 2012) [1]; (b) NR1/NR2B negative allosteric modulators (US 12,161,624, Novartis, 2024) [2]; (c) GlyT1 inhibitors (Lowe et al., Bioorg Med Chem Lett, 2010, with Ki values reaching 2.6 nM for optimized analogs) [3]; and (d) muscarinic M4 antagonists (US 11,352,344, Vanderbilt, 2022) [4]. This multi-target scaffold breadth is uncommon among bicyclic amine building blocks and indicates that the core geometry is a privileged scaffold capable of engaging diverse protein binding sites.

polypharmacology privileged scaffold drug discovery

Recommended Application Scenarios for Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine Based on Evidence Profile


Parallel Library Synthesis for N-Type Calcium Channel Blocker Lead Optimization

The free C4 amine enables direct acylation or sulfonylation to generate focused libraries of N-substituted octahydrocyclopenta[c]pyrrol-4-amines, directly accessing the chemical space claimed in US 8,129,417 B2 [1]. The defined (3aR,6aS) ring junction ensures that all library members share a consistent core geometry, eliminating diastereomeric noise in SAR interpretation. This scenario is recommended when the procurement goal is to support a calcium channel or ion channel drug discovery program requiring stereochemically defined building blocks.

CNS-Penetrant Lead Generation Leveraging Balanced Physicochemical Properties

With XLogP3 = 1.7, MW = 216.32, 1 HBD, and 2 HBA, the compound resides within favorable CNS drug-like space [2]. The ACD/LogD (pH 7.4) of −1.51 indicates a balance between passive permeability and solubility. This profile supports CNS-targeted programs—such as NR2B negative allosteric modulator development (US 12,161,624 B2 [3]) or GlyT1 inhibitor optimization (Lowe et al., 2010 [4])—where the benzyl group can either be retained as a pharmacophoric element or removed via hydrogenolysis to reveal the secondary amine for further diversification.

Stereochemical Quality Control: Differentiated Procurement of Ring-Junction-Defined Material

For programs where stereochemical reproducibility is critical, the target compound (CAS 1228029-72-8; 2 of 3 stereocenters defined) should be specified over the undefined analog CAS 186201-60-5 (0 of 3 stereocenters defined) . This distinction is material to quality assurance: the (3aR,6aS) designation confirms a cis ring junction, which is the geometry present in all biologically active patent-exemplified compounds [1][3]. Procurement specifications should explicitly require CAS 1228029-72-8 rather than CAS 186201-60-5 to avoid uncontrolled diastereomeric mixtures.

Multi-Program Scaffold Stock for Academic or Industrial Medicinal Chemistry Core Facility

Given the scaffold's demonstrated utility across four independent target classes (CaV2.2, NR2B, GlyT1, M4 mAChR) [1][3][4][5], maintaining an inventory of the stereochemically defined, benzyl-protected core amine enables rapid response to diverse project needs. A single procurement event supports calcium channel, NMDA, glycine transporter, and muscarinic programs simultaneously, reducing administrative overhead and enabling cross-project SAR insights through shared scaffold experience.

Quote Request

Request a Quote for Rac-(3ar,6as)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.